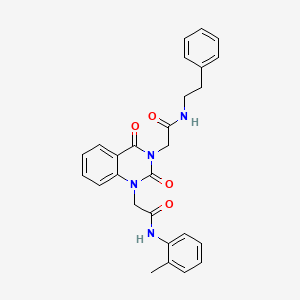

![molecular formula C22H27N3O5S B2482739 Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-89-6](/img/structure/B2482739.png)

Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonylpiperazine derivatives involves multi-component reactions, including the use of sodium diethyloxalylacetate and a mixture of aromatic aldehyde and 4-aminobenzenesulfonamide. These processes result in compounds with distinct antibacterial and immunobiological activities (Gein et al., 2016). Another method involves the protection of phenolic hydroxyl groups and the employment of Friedel–Crafts reactions for high yield synthesis of related compounds (Mizuno et al., 2006).

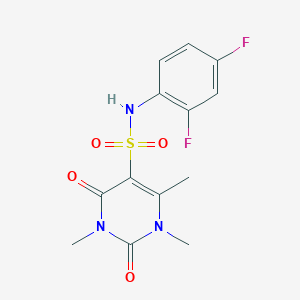

Molecular Structure Analysis

Investigations into the molecular structure of related compounds through spectroscopic methods such as IR, NMR, and mass spectrometry reveal detailed insights into their molecular frameworks. For instance, a novel compound was synthesized and characterized, providing a foundation for understanding the structural characteristics of such molecules (Idhayadhulla et al., 2010).

Chemical Reactions and Properties

Chemical reactivity and properties are crucial for understanding the potential applications and reactions of sulfonylpiperazine derivatives. For example, studies on related compounds have shown how the introduction of different substituents affects the chemical reactivity and the formation of dimer structures through intermolecular interactions (Singh et al., 2013).

Physical Properties Analysis

The physical properties, including solubility and stability of sulfonylpiperazine derivatives, have been studied to understand their behavior in different environments. For example, the acid-base properties, solubility, and chemical stability of certain sulfonylpiperazine derivatives were explored, providing insights into their physicochemical characteristics (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and the potential for forming complexes with metals, have been investigated. These studies offer valuable information on how sulfonylpiperazine derivatives interact chemically and the types of reactions they can undergo (Singh et al., 2013).

Aplicaciones Científicas De Investigación

1. Application in Dyeing Polyester Fibers

Ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a compound related to Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, has been utilized in the synthesis of novel monoazo disperse dyes. These dyes, when applied to polyester fabric, produce a range of colors including yellow, deep pink, brown, and brownish purple. The dyed fabrics exhibit very good wash, perspiration, sublimation, and rub fastness ratings, although they show poor photostability (Iyun et al., 2015).

2. Role in Polymer Helicity

In a study focused on poly(phenylacetylene)s bearing phosphonic acid residues, derivatives of Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate were used to form helical polymers. These polymers, upon complexation with chiral amines, showed an induced circular dichroism, indicating a one-handed helical conformation. This finding is significant in understanding the interactions and structural dynamics in polymer science (Onouchi et al., 2004).

3. Development of Fluorescent Molecular Probes

A compound structurally similar to Ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has been used to create new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence and have applications in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-4-30-22(27)24-11-13-25(14-12-24)31(28,29)19-8-6-18(7-9-19)21(26)23-20-10-5-16(2)15-17(20)3/h5-10,15H,4,11-14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKMZSAQMIJELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)